molecular formula C9H8F3NO2 B7768643 Ethyl 6-(trifluoromethyl)nicotinate CAS No. 851070-23-0

Ethyl 6-(trifluoromethyl)nicotinate

Cat. No. B7768643
M. Wt: 219.16 g/mol
InChI Key: NRFRJTLIEGYCOA-UHFFFAOYSA-N
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Patent
US07998985B2

Procedure details

Cool the contents of an inerted reaction vessel containing technical grade 6-trifluoromethyl-nicotinic acid ethyl ester (45.6 moles; 10.00 kg) and tert-butyl methyl ether (71.6 L; 53.0 kg) to 10-15° C., and add the solution into a separate inerted reaction vessel cooled to 5-12° C. containing 3 M methylmagnesium chloride (136.8 moles; 45.6 L; 46.2 kg) and tetrahydrofuran (76.5 L; 68.0 kg). Observe a moderate exotherm during the addition, and maintain the internal reaction temperature between 15-25° C. Confirm that the starting ester is completely consumed by HPLC, and cool the reactor contents to 0-3° C. Add the contents from the reaction vessel slowly to a separate reactor cooled to 0-5° C. containing hydrochloric acid (203 moles; 16.67 L; 20.0 kg) and water (81.0 L, 81.0 kg), and observe gas evolution. Separate the layers and extract the aqueous phase once with tert-butyl methyl ether (59.5 L; 44.0 kg). Combine the organic layers and wash with a 20% sodium chloride solution (189.3 moles; 46.5 L; 55.3 kg). Filter the organic solution, concentrate to approximately 1 volume, and dilute with acetonitrile (31.8 L; 25.0 kg). Concentrate the solution to approximately 1 volume to provide the titled compound as a technical grade oil (7.9 kg; 84.4%, based on HPLC) in acetonitrile. Use the crude material as a solution in acetonitrile without further purification. A pure sample of the product can be obtained by following the procedure given below.
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
71.6 L
Type
reactant
Reaction Step One
Quantity
45.6 L
Type
reactant
Reaction Step Two
Quantity
76.5 L
Type
solvent
Reaction Step Two
Quantity
16.67 L
Type
reactant
Reaction Step Three
Name
Quantity
81 L
Type
solvent
Reaction Step Three
Quantity
46.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)C1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[N:7][CH:6]=1)C.C[Mg]Cl.Cl.[Cl-].[Na+].C[O:23][C:24]([CH3:27])([CH3:26])[CH3:25]>O.O1CCCC1>[F:12][C:11]([F:14])([F:13])[C:8]1[N:7]=[CH:6][C:25]([C:24]([OH:23])([CH3:27])[CH3:26])=[CH:10][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 kg
Type
reactant
Smiles
C(C)OC(C1=CN=C(C=C1)C(F)(F)F)=O
Name
Quantity
71.6 L
Type
reactant
Smiles
COC(C)(C)C
Step Two
Name
Quantity
45.6 L
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
76.5 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
16.67 L
Type
reactant
Smiles
Cl
Name
Quantity
81 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
46.5 L
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8.5 (± 3.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the contents of an inerted reaction vessel
ADDITION
Type
ADDITION
Details
add the solution into a separate inerted reaction vessel
ADDITION
Type
ADDITION
Details
Observe a moderate exotherm during the addition
TEMPERATURE
Type
TEMPERATURE
Details
maintain the internal reaction temperature between 15-25° C
CUSTOM
Type
CUSTOM
Details
Confirm that the starting ester is completely consumed by HPLC
TEMPERATURE
Type
TEMPERATURE
Details
cool the reactor contents to 0-3° C
ADDITION
Type
ADDITION
Details
Add the contents from the reaction vessel slowly to a separate reactor
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase once with tert-butyl methyl ether (59.5 L; 44.0 kg)
FILTRATION
Type
FILTRATION
Details
Filter the organic solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to approximately 1 volume
ADDITION
Type
ADDITION
Details
dilute with acetonitrile (31.8 L; 25.0 kg)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution to approximately 1 volume

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=N1)C(C)(C)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.